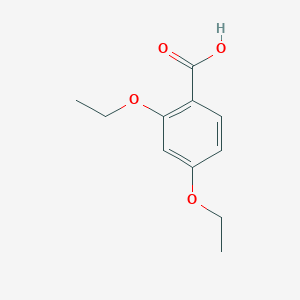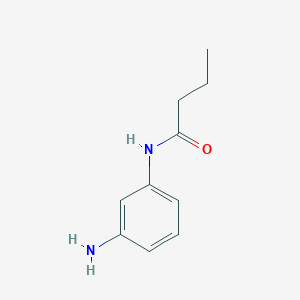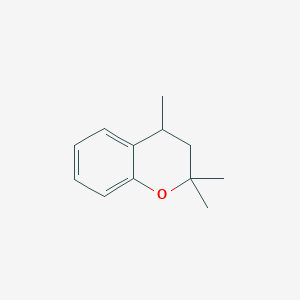
3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyran, also known as Dihydrorosmarin, is a naturally occurring compound found in various plants, such as rosemary, sage, and oregano. It belongs to the class of flavonoids and possesses antioxidant and anti-inflammatory properties. The compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin is not fully understood. However, studies suggest that the compound exerts its therapeutic effects by inhibiting oxidative stress and inflammation. 3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin has been shown to possess various biochemical and physiological effects. The compound has been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases. Additionally, 3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin has been shown to possess antimicrobial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin in lab experiments is its availability. The compound can be easily synthesized or extracted from plants. Additionally, 3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin possesses antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. However, one of the limitations of using 3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin in lab experiments is its low solubility in water, which can affect its bioavailability.
Orientations Futures
There are several future directions for the research on 3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin. One of the areas of interest is the potential use of the compound in the treatment of cancer. Studies have shown that 3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin possesses anticancer properties and can inhibit the growth of cancer cells. Additionally, further research is needed to understand the mechanism of action of 3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin and its potential use in the treatment of various diseases, such as Alzheimer's disease and cardiovascular diseases.
Méthodes De Synthèse
3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin can be synthesized by various methods, including the extraction of the compound from plants or chemical synthesis. The chemical synthesis of 3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin involves the condensation of 2,4,6-trimethylphenol with 3,4-dihydro-2H-pyran in the presence of a catalyst. The yield of the synthesis process varies depending on the method used.
Applications De Recherche Scientifique
3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin has been extensively studied for its potential therapeutic applications. It has been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. The compound has been investigated for its potential use in the treatment of cancer, diabetes, Alzheimer's disease, and cardiovascular diseases.
Propriétés
Numéro CAS |
17937-03-0 |
|---|---|
Nom du produit |
3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyran |
Formule moléculaire |
C12H16O |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
2,2,4-trimethyl-3,4-dihydrochromene |
InChI |
InChI=1S/C12H16O/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h4-7,9H,8H2,1-3H3 |
Clé InChI |
RZWKXCCZVCZJOU-UHFFFAOYSA-N |
SMILES |
CC1CC(OC2=CC=CC=C12)(C)C |
SMILES canonique |
CC1CC(OC2=CC=CC=C12)(C)C |
Autres numéros CAS |
17937-03-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



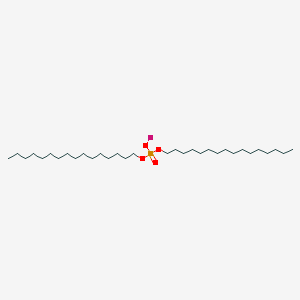

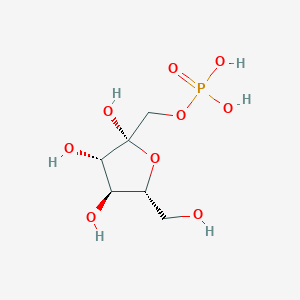

![(4Ar,6S,7R,8S,8aS)-6-methoxy-2-phenyl-7-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B91350.png)
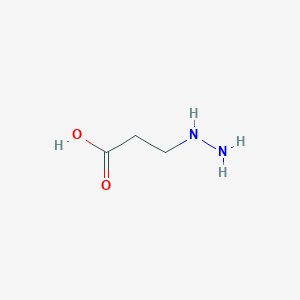



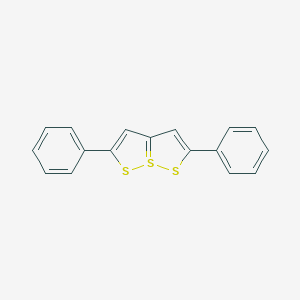
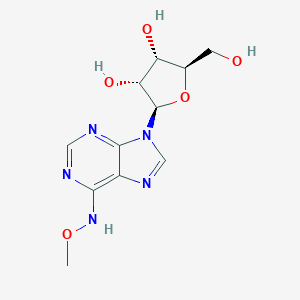
![3-Heptyl-2-[(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)methylidene]-4-methyl-1,3-thiazole;iodide](/img/structure/B91365.png)
